Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
The synthesis of Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves several steps. The primary synthetic route includes the reaction of 2,4,5-trichlorophenoxyacetic acid with (1-cyanoethyl)dimethylchlorosilane in the presence of a base. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Researchers use it to study its effects on biological systems and its potential as a biochemical tool.
Industry: This compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester stands out due to its unique structure and reactivity. Similar compounds include:
- (2-cyanoethyl)dimethylsilyl 2-(2,4,5-trichlorophenoxy)acetate
- [1-cyanoethyl(dimethyl)silyl] 2-(2,4-dichlorophenoxy)acetate These compounds share some structural similarities but differ in their specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
106865-11-6 |
---|---|
Molekularformel |
C13H14Cl3NO3Si |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
[1-cyanoethyl(dimethyl)silyl] 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl3NO3Si/c1-8(6-17)21(2,3)20-13(18)7-19-12-5-10(15)9(14)4-11(12)16/h4-5,8H,7H2,1-3H3 |
InChI-Schlüssel |
AHNMROWRAMGZIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)[Si](C)(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.